
N-(2-benzylphenyl)-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
説明
N-(2-benzylphenyl)-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide, commonly known as BMQ, is a synthetic compound that belongs to the quinolinecarboxamide family. BMQ has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
科学的研究の応用
BMQ has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and medicinal chemistry. BMQ has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities in vitro and in vivo. BMQ has also been studied for its potential applications in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of BMQ is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in inflammation and oxidative stress. BMQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. BMQ has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
BMQ has been shown to exhibit a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. BMQ has been shown to reduce the production of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). BMQ has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, BMQ has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
実験室実験の利点と制限
One of the main advantages of using BMQ in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. BMQ is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using BMQ in lab experiments is its relatively low potency compared to other compounds with similar activities. In addition, the mechanism of action of BMQ is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on BMQ. One area of research could be to further elucidate the mechanism of action of BMQ and to identify its molecular targets. Another area of research could be to investigate the potential applications of BMQ in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could be conducted to optimize the synthesis method of BMQ and to develop more potent analogs of BMQ with improved activities.
Conclusion:
In conclusion, BMQ is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. BMQ has been shown to exhibit a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. While there are some limitations to using BMQ in lab experiments, there are also several potential future directions for research on BMQ that could lead to new discoveries in the field of medicinal chemistry.
特性
IUPAC Name |
N-(2-benzylphenyl)-6-methyl-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O/c1-20-14-15-26-23(17-20)24(19-28(31-26)27-13-7-8-16-30-27)29(33)32-25-12-6-5-11-22(25)18-21-9-3-2-4-10-21/h2-17,19H,18H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUKEXXLCMGDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=CC=C3CC4=CC=CC=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B4669873.png)
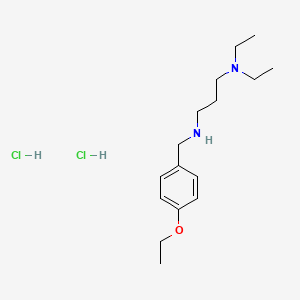
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4669880.png)
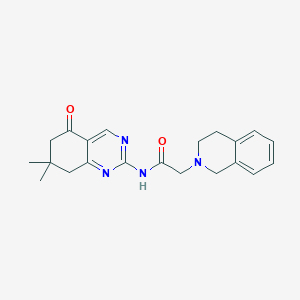
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4669900.png)
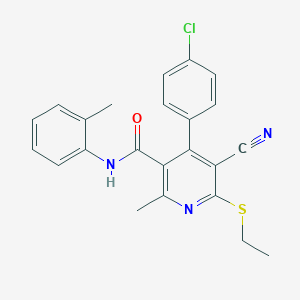
![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4669909.png)
![3-methyl-1-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B4669917.png)
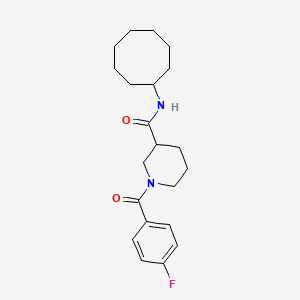
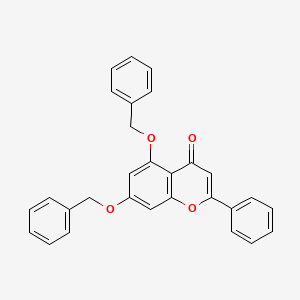
![4-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B4669967.png)
![1-(4-fluorophenyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4669981.png)
![3-({2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4669985.png)
![ethyl 2-amino-4-(2-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B4669992.png)
